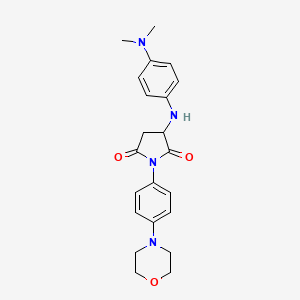

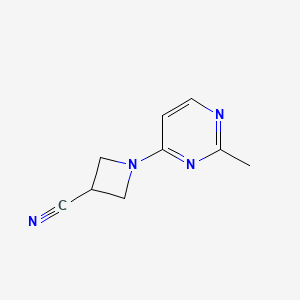

![molecular formula C16H18N4O4S2 B2616055 3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448073-75-3](/img/structure/B2616055.png)

3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

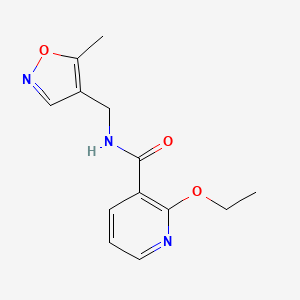

The compound appears to contain several notable functional groups, including a thiazole ring, a piperidine ring, and a benzo[d]oxazole ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. Benzo[d]oxazole is a heterocyclic compound that consists of a benzene ring fused to an oxazole ring .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación

Synthesis of Cyclic Sulfonamides

Cyclic sulfonamides, including novel structures synthesized via thermal Diels-Alder reactions, have been explored for their potential as histamine H3 receptor antagonists. This synthesis approach offers a pathway to creating compounds with potential therapeutic applications in areas such as allergy and inflammation (Greig et al., 2001).

Antimalarial and COVID-19 Applications

Research into N-(phenylsulfonyl)acetamide derivatives has shown promising antimalarial activity and potential applications in COVID-19 treatment. These studies involve computational calculations and molecular docking studies to assess the efficacy of sulfonamide derivatives against relevant biological targets (Fahim & Ismael, 2021).

Antibacterial Agents

Efforts to synthesize new heterocyclic compounds containing sulfonamido moieties have identified several compounds with significant antibacterial activities. These compounds, designed for use as antibacterial agents, demonstrate the versatile potential of sulfonamide derivatives in combating bacterial infections (Azab et al., 2013).

Inhibition of Carbonic Anhydrases

Sulfonamides incorporating various moieties have been investigated as inhibitors of human carbonic anhydrase isozymes, showing potential for therapeutic application in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma and certain types of tumors (Alafeefy et al., 2015).

Antioxidant Activity

A new class of sulfone/sulfonamide-linked bis(heterocycles) has been explored for their antioxidant activities. Certain derivatives demonstrated potential as antioxidant agents, indicating their possible use in conditions associated with oxidative stress (Padmaja et al., 2014).

Mecanismo De Acción

Thiazoles

, for instance, are found in many biologically active compounds and have been associated with a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Indole derivatives

, on the other hand, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

3-methyl-2-oxo-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-19-13-10-12(2-3-14(13)24-16(19)21)26(22,23)18-11-4-7-20(8-5-11)15-17-6-9-25-15/h2-3,6,9-11,18H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXCLZOZTHNCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN(CC3)C4=NC=CS4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

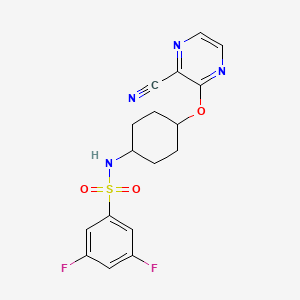

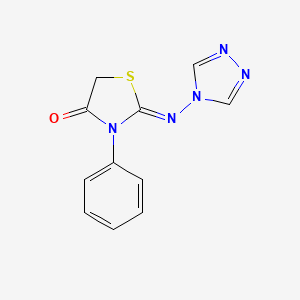

![2-[(4-Chlorophenyl)sulfinyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2615975.png)

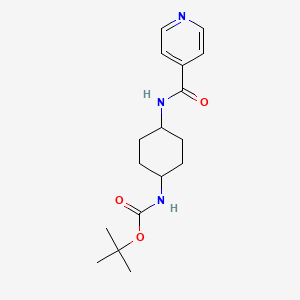

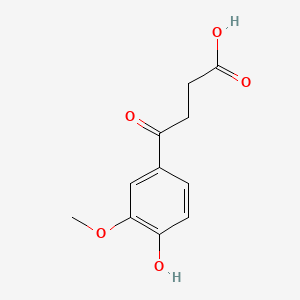

![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)

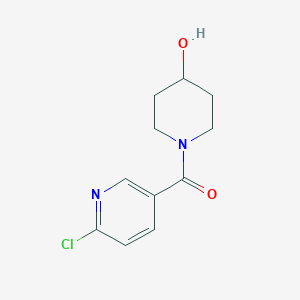

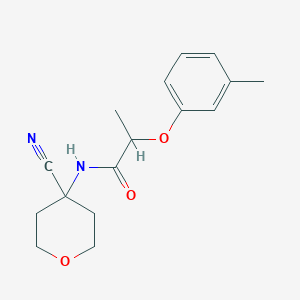

![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)

![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)

![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)